Ederimotide
Overview
Description
WT-1 A1, also known as Tyr-Met-Phe-Pro-Asn-Ala-Pro-Tyr-Leu, is a peptide compound with the molecular formula C55H74N10O13S and a molecular weight of 1115.3 g/mol . This compound has gained significant attention in the field of immunotherapy, particularly for its potential use in treating pancreatic adenocarcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WT-1 A1 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of WT-1 A1 follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
WT-1 A1 primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial during its synthesis and degradation. Additionally, the compound can participate in oxidation and reduction reactions, particularly involving the sulfur atom in the methionine residue .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) can be used to oxidize the methionine residue to methionine sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce methionine sulfoxide back to methionine.
Major Products
The major products formed from these reactions include the desired peptide WT-1 A1 and its oxidized or reduced forms, depending on the reaction conditions .
Scientific Research Applications
WT-1 A1 has a wide range of applications in scientific research:
Immunotherapy: WT-1 A1 is an attractive target for immunotherapy, particularly in patients with pancreatic adenocarcinoma. .
Cancer Research: The compound is used to study the immune response against cancer cells, particularly in acute myeloid leukemia and ovarian carcinoma.
Biological Studies: WT-1 A1 is employed in studies investigating the role of peptides in cellular processes and immune responses.
Mechanism of Action
WT-1 A1 exerts its effects by targeting specific peptides derived from the Wilms’ tumor gene 1 (WT1). The compound is recognized by T-cells, which then mount an immune response against WT1-expressing tumor cells. This immune response involves the activation of cytotoxic T-lymphocytes, which can specifically target and kill cancer cells expressing WT1 .
Comparison with Similar Compounds
Similar Compounds
Ederimotide: Another peptide used in cancer immunotherapy, particularly for pancreatic cancer.
WT1 Peptide Vaccines: Various peptide vaccines targeting WT1 have been developed for cancer immunotherapy.
Uniqueness
WT-1 A1 is unique due to its specific sequence and its high affinity for WT1-expressing tumor cells. This specificity makes it a promising candidate for targeted cancer immunotherapy, distinguishing it from other peptides and vaccines .
Properties
CAS No. |
852243-39-1 |
---|---|
Molecular Formula |
C55H74N10O13S |
Molecular Weight |
1115.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C55H74N10O13S/c1-31(2)26-43(55(77)78)63-50(72)40(28-35-16-20-37(67)21-17-35)60-51(73)44-12-8-23-64(44)53(75)32(3)58-49(71)41(30-46(57)68)61-52(74)45-13-9-24-65(45)54(76)42(29-33-10-6-5-7-11-33)62-48(70)39(22-25-79-4)59-47(69)38(56)27-34-14-18-36(66)19-15-34/h5-7,10-11,14-21,31-32,38-45,66-67H,8-9,12-13,22-30,56H2,1-4H3,(H2,57,68)(H,58,71)(H,59,69)(H,60,73)(H,61,74)(H,62,70)(H,63,72)(H,77,78)/t32-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
IBNSYSWDJJQKSY-PJYANRIDSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCSC)NC(=O)C(CC5=CC=C(C=C5)O)N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCSC)NC(=O)C(CC5=CC=C(C=C5)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YMFPNAPYL |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WT-1 A1; Tyr-Met-Phe-Pro-agn-Ala-Pro-Tyr-Leu; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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